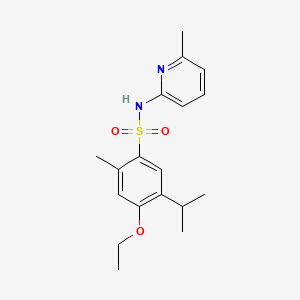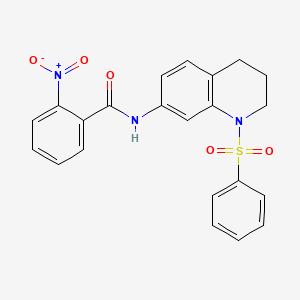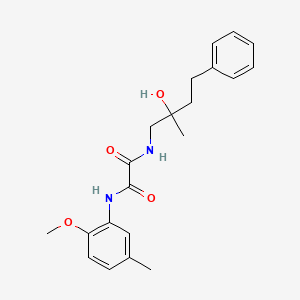![molecular formula C17H16ClFN2O3 B3019672 N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide CAS No. 899956-43-5](/img/structure/B3019672.png)
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide, also known as CFM 617, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mechanism of Action
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide 617 exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. By inhibiting COX-2, this compound 617 reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound 617 has also been found to inhibit the aggregation of beta-amyloid peptides, which is believed to be due to its ability to bind to the peptides and prevent their aggregation.
Biochemical and Physiological Effects:
This compound 617 has been found to have anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. This compound 617 has also been found to inhibit the growth of cancer cells in vitro and reduce pain and inflammation in animal models of arthritis and neuropathic pain. Furthermore, this compound 617 has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide 617 has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using various methods. However, this compound 617 has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, caution should be taken when handling this compound 617 in lab experiments.
Future Directions
There are several future directions for the study of N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide 617. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential use in the treatment of other inflammatory and pain-related conditions. Additionally, further studies are needed to determine the optimal dosage and administration of this compound 617 for different conditions. Furthermore, the development of new synthesis methods for this compound 617 could lead to improved yield and purity, making it more accessible for research purposes.
Synthesis Methods
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide 617 was first synthesized by researchers at the University of Illinois in 2010 using a multi-step synthesis method. The synthesis involved the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenylethylamine to produce the intermediate product, which was then reacted with oxalyl chloride to form the final product, this compound 617. Since then, various other synthesis methods have been developed to produce this compound 617 with high yield and purity.
Scientific Research Applications
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide 617 has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been shown to inhibit the growth of cancer cells in vitro. This compound 617 has also been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Furthermore, this compound 617 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-12-4-7-15(19)14(18)10-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNXOPUYTZFWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
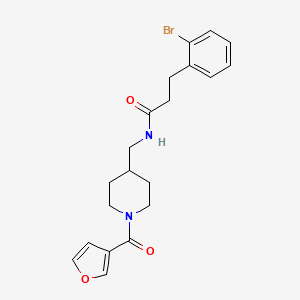


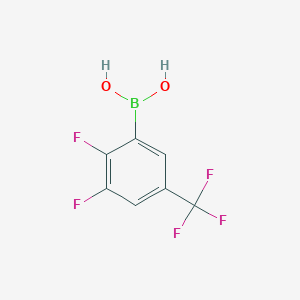
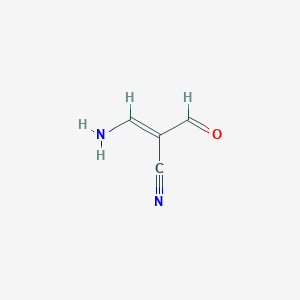
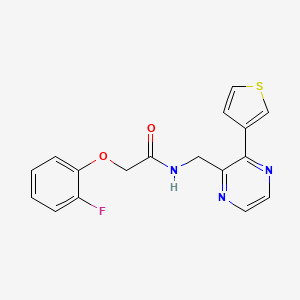
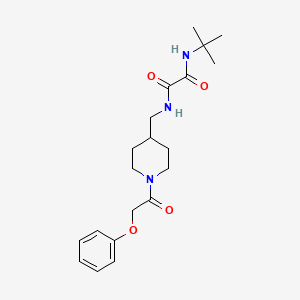
![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)
![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)
